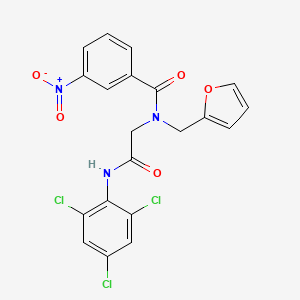

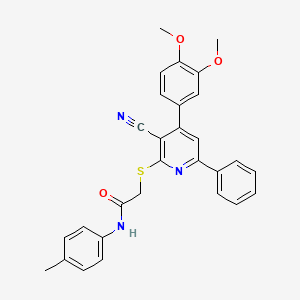

![molecular formula C6H2Cl2N4 B11770475 4,8-Dichloropyrimido[5,4-d]pyrimidine](/img/structure/B11770475.png)

4,8-Dichloropyrimido[5,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,8-Dichloropyrimido[5,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its bicyclic structure, which consists of two fused pyrimidine rings. The presence of chlorine atoms at the 4th and 8th positions of the pyrimidine rings makes it a unique and valuable compound in various fields of scientific research and industrial applications .

準備方法

合成経路と反応条件: 4,8-ジクロロピリミド[5,4-d]ピリミジンの合成は、通常、2,4,6,8-テトラクロロピリミド[5,4-d]ピリミジンの制御された段階的な変換を含みます。このプロセスには、ピリミジン環上の特定の位置における逐次的求核置換が含まれます。 反応条件には、低温、比較的希薄な溶液、および求核試薬を慎重に加えることが、重要なステップを制御するためにしばしば必要とされます .

工業生産方法: 4,8-ジクロロピリミド[5,4-d]ピリミジンの工業生産方法は、実験室合成と同じ原理に基づいていますが、より大量に対応するためにスケールアップされています。 これらの方法は、最適化された反応条件と精製技術を通じて、最終生成物の高収率と純度を確保します .

3. 化学反応解析

反応の種類: 4,8-ジクロロピリミド[5,4-d]ピリミジンは、求核置換、酸化、還元など、様々な種類の化学反応を起こします。 最も一般的な反応は、塩素原子を様々な求核試薬と置換することであり、四置換ピリミド[5,4-d]ピリミジンの生成につながります .

一般的な試薬と条件: 反応は、通常、アミン、アルコール、チオールなどの求核試薬を制御された条件下で使用します。 低温と希薄な溶液は、ピリミジン環の所望の位置で選択的な置換を確保するために、しばしば使用されます .

生成される主要な生成物: これらの反応から生成される主要な生成物は、求核置換の順序に応じて、abab、abac、またはabcdなどの様々な置換パターンを持つ四置換ピリミド[5,4-d]ピリミジンです .

4. 科学研究における用途

4,8-ジクロロピリミド[5,4-d]ピリミジンは、以下のものを含む科学研究において幅広い用途を持っています。

化学反応の分析

Types of Reactions: 4,8-Dichloropyrimido[5,4-d]pyrimidine undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. The most common reactions involve the substitution of chlorine atoms with different nucleophiles, leading to the formation of tetrasubstituted pyrimido[5,4-d]pyrimidines .

Common Reagents and Conditions: The reactions typically use nucleophiles such as amines, alcohols, and thiols under controlled conditions. Low temperatures and dilute solutions are often employed to ensure selective substitution at desired positions on the pyrimidine rings .

Major Products Formed: The major products formed from these reactions are tetrasubstituted pyrimido[5,4-d]pyrimidines with various substitution patterns, such as abab, abac, or abcd, depending on the sequence of nucleophilic additions .

科学的研究の応用

4,8-Dichloropyrimido[5,4-d]pyrimidine has a wide range of applications in scientific research, including:

作用機序

4,8-ジクロロピリミド[5,4-d]ピリミジンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、サイクリン依存性キナーゼの活性部位に結合することで、これらのキナーゼの活性を阻害し、その機能を阻害し、細胞プロセスを阻害することができます。 この阻害は、細胞増殖の抑制と癌細胞のアポトーシスの誘導につながる可能性があります .

類似化合物:

- 2,4,6,8-テトラクロロピリミド[5,4-d]ピリミジン

- 4,8-ビス(ベンジルアミノ)-2,6-ジクロロピリミド[5,4-d]ピリミジン

- 2,6-ジクロロ-4,8-(ジピペリジノ-d20)ピリミド[5,4-d]ピリミジン

独自性: 4,8-ジクロロピリミド[5,4-d]ピリミジンは、その特定の置換パターンと4位と8位に塩素原子が存在することによって独特です。 この構造的特徴は、独特の化学反応性と生物活性を付与し、様々な用途において価値のある化合物となっています .

類似化合物との比較

- 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

- 4,8-Bis(benzylamino)-2,6-dichloropyrimido[5,4-d]pyrimidine

- 2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine

Uniqueness: 4,8-Dichloropyrimido[5,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of chlorine atoms at the 4th and 8th positions. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

特性

分子式 |

C6H2Cl2N4 |

|---|---|

分子量 |

201.01 g/mol |

IUPAC名 |

4,8-dichloropyrimido[5,4-d]pyrimidine |

InChI |

InChI=1S/C6H2Cl2N4/c7-5-4-3(9-1-11-5)6(8)12-2-10-4/h1-2H |

InChIキー |

DQJRFVLACBXETO-UHFFFAOYSA-N |

正規SMILES |

C1=NC2=C(C(=N1)Cl)N=CN=C2Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

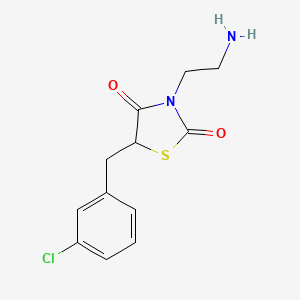

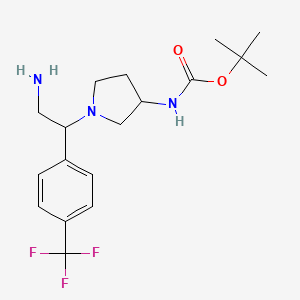

![2-Hydrazinyl-6-iodobenzo[d]thiazole](/img/structure/B11770402.png)

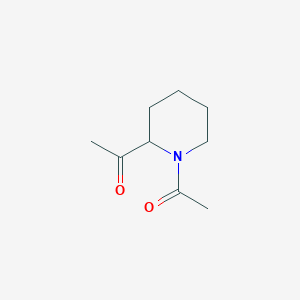

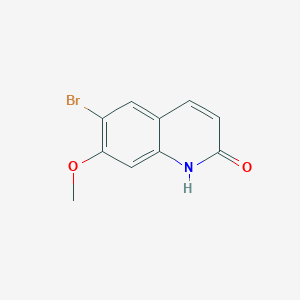

![N-(3,4-Difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11770408.png)

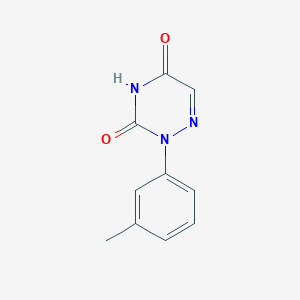

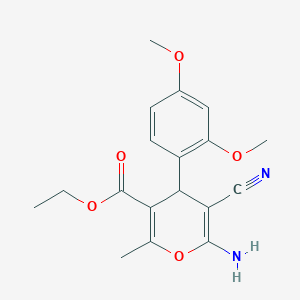

![3-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzaldehyde](/img/structure/B11770424.png)

![Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B11770433.png)

![3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770435.png)

![2-(Pyridin-3-yl)benzo[d]oxazol-6-amine](/img/structure/B11770455.png)